Crenatine

Descripción general

Descripción

Crenatine, also known as creatine, is a naturally occurring compound found in vertebrates. It plays a crucial role in energy production, particularly in muscle and brain tissues. The compound facilitates the recycling of adenosine triphosphate (ATP), the primary energy carrier in cells, by converting adenosine diphosphate (ADP) back to ATP through the donation of phosphate groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Crenatine is synthesized in the body from the amino acids L-arginine, glycine, and L-methionine. The synthesis occurs primarily in the liver and kidneys through a two-step process. The first step involves the formation of guanidinoacetate from L-arginine and glycine, catalyzed by the enzyme L-arginine:glycine amidinotransferase. The second step involves the methylation of guanidinoacetate by S-adenosylmethionine to form creatine, catalyzed by the enzyme guanidinoacetate N-methyltransferase .

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of its precursors followed by their enzymatic conversion to creatine. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The industrial synthesis often employs batch or continuous flow reactors to optimize yield and efficiency .

Análisis De Reacciones Químicas

Jaffe Reaction

The Jaffe reaction is the classical method for creatinine detection, first described in 1886. It involves the reaction of creatinine with picric acid in an alkaline medium to form a colored complex () .Interfering Substances

Non-creatinine chromogens (e.g., glucose, acetoacetate, cephalosporins) can falsely elevate results by reacting with picric acid . Enzymatic methods are now preferred for specificity.

| Method | Principle | Interferences |

|---|---|---|

| Kinetic Jaffe | Alkaline picrate reaction monitored over time | Glucose, ketones, bilirubin, cephalosporins |

| Enzymatic (PAP) | Creatininase → creatine → sarcosine → -based assay | Minimal interference from bilirubin or lipids |

Non-Enzymatic Degradation of Creatine to Creatinine

Creatine undergoes spontaneous cyclization to creatinine in a pH- and temperature-dependent reaction :Factors Influencing Rate

Enzymatic Pathways in Energy Metabolism

Creatine kinase (CK) catalyzes the reversible phosphorylation of creatine in muscle and brain tissues :Key Isozymes

- MM-CK : Skeletal muscle

- MB-CK : Cardiac muscle

- BB-CK : Brain

Interference in Analytical Methods

Jaffe Reaction Limitations

- False Positives : Acetoacetate (diabetic ketoacidosis) and β-hydroxybutyrate react with picric acid, overestimating creatinine .

- False Negatives : Bilirubin and hemoglobin may suppress color formation .

Enzymatic Method Advantages

Urinary Creatinine Adjustment

Creatinine excretion rates are used to normalize urine analyte concentrations (e.g., environmental toxins) :

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

Crenatine (1-ethyl-4-methoxy-β-carboline) is structurally related to other bioactive compounds and exhibits various pharmacological properties. Its mechanism of action is primarily attributed to its role in modulating neurotransmitter systems and exhibiting neuroprotective effects. This compound has shown promise in addressing several health conditions, particularly those related to neurodegeneration and inflammation.

Therapeutic Applications

-

Neuroprotection

- This compound has been studied for its neuroprotective properties, particularly in models of traumatic brain injury (TBI) and neurodegenerative diseases. Research indicates that it may help maintain mitochondrial function and reduce neuronal damage following ischemic events .

- In animal studies, this compound administration has been shown to improve locomotor function after spinal cord injury (SCI) and reduce scar tissue formation .

- Anti-inflammatory Effects

- Potential in Mental Health

- Muscle Recovery and Performance Enhancement

Table 1: Summary of Key Studies on this compound

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Sullivan et al. (2017) | Rats with TBI | This compound supplementation | Reduced cortical damage by 36-50% |

| Haussmann et al. (2018) | Rats post-SCI | This compound administration | Improved locomotor function; reduced scar tissue |

| Bender et al. (2020) | Patients with neurodegenerative diseases | Long-term this compound use | No significant clinical benefit; slowed progression in HD |

| Cook et al. (2011) | Athletes under sleep deprivation | This compound vs placebo | Maintained performance on skill tests |

Safety Profile

This compound appears to have a favorable safety profile based on available studies, with no significant adverse effects reported at recommended dosages. Long-term use has been associated with minimal side effects, making it a viable candidate for therapeutic applications across various populations.

Mecanismo De Acción

Crenatine exerts its effects primarily through its role in the ATP-PCr system. In muscle cells, this compound is phosphorylated to form phosphocreatine, which serves as a rapid source of high-energy phosphate groups for the regeneration of ATP from ADP. This process is catalyzed by the enzyme creatine kinase. The availability of phosphocreatine helps maintain ATP levels during short bursts of high-intensity exercise, thereby enhancing performance and delaying fatigue .

Comparación Con Compuestos Similares

Glycocyamine: A precursor to crenatine, also involved in energy metabolism.

Beta-alanine: An amino acid that, like this compound, is used to enhance athletic performance by buffering muscle pH.

Hydroxymethylbutyrate (HMB): A metabolite of the amino acid leucine, known for its muscle-preserving properties

Uniqueness of this compound: this compound is unique in its ability to rapidly regenerate ATP through the donation of phosphate groups from phosphocreatine. This property makes it particularly effective in supporting short-duration, high-intensity activities. Unlike other compounds, this compound directly contributes to the cellular energy pool, making it a critical component of muscle and brain energy metabolism .

Actividad Biológica

Crenatine, a derivative of creatine, has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is structurally related to creatine, a compound well-known for its role in energy metabolism in muscle and brain tissues. While creatine is extensively studied, this compound's specific biological activities are less understood but are emerging as significant in various therapeutic contexts.

This compound exhibits several mechanisms that contribute to its biological activity:

- Energy Metabolism : Like creatine, this compound may enhance ATP production, supporting energy metabolism in muscle cells. This is particularly relevant in conditions of high energy demand or metabolic stress.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially mitigating damage from ischemic events or neurodegenerative diseases.

- Antioxidant Activity : this compound may act as an antioxidant, reducing oxidative stress and protecting cells from damage caused by free radicals.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, compounds derived from creatinine (a related metabolite) have shown significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds was evaluated using the agar dilution method, demonstrating their potential as antimicrobial agents .

2. Antifungal Activity

This compound derivatives have also exhibited antifungal properties against pathogenic fungal strains. This finding suggests that this compound could be explored as a treatment option for fungal infections, providing an alternative to conventional antifungal therapies .

3. Urease Inhibition

This compound has been investigated for its ability to inhibit urease activity. Urease is an enzyme associated with various pathological conditions, including urinary tract infections and gastric ulcers. Compounds derived from this compound showed promising urease inhibitory effects, indicating potential therapeutic applications in managing these conditions .

Case Study 1: Cerebral Creatine Deficiency Syndrome

A study involving fourteen children diagnosed with cerebral creatine deficiency syndrome (CCDS) highlighted the therapeutic role of creatine supplementation, which is closely related to this compound's biological activity. Patients receiving creatine monotherapy showed varied clinical outcomes, with some experiencing significant improvements in brain creatine levels after treatment . This underscores the importance of creatine and its derivatives in neurological health.

Case Study 2: Aging Athlete

In another case study examining an aging athlete's concerns regarding elevated serum creatinine levels due to creatine supplementation, researchers explored the interconnections between muscle physiology and kidney function. The findings suggested that while elevated creatinine levels can indicate kidney stress, they might also reflect increased muscle metabolism due to creatine supplementation. This highlights the complexity of interpreting biochemical markers in active individuals .

Research Findings

Recent research has provided insights into the safety and efficacy of this compound:

- Safety Profile : Long-term studies on creatine supplementation have indicated a favorable safety profile with minimal adverse effects reported among users . Given that this compound is a derivative, similar safety considerations may apply.

- Efficacy in Enhancing Performance : this compound and its analogs have shown potential in enhancing athletic performance by improving recovery times and reducing muscle damage during intense exercise .

- Cognitive Benefits : Emerging evidence suggests that this compound may also support cognitive function, particularly under conditions of metabolic stress such as sleep deprivation .

Propiedades

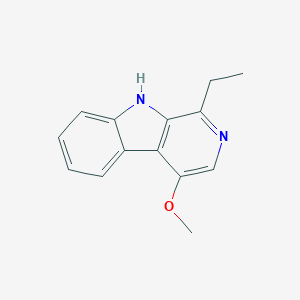

IUPAC Name |

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWRUTVIAQDHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C2=C1NC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181150 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26585-14-8 | |

| Record name | 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.